molecular formula C31H57NO5 B119239 オルリスタットテトラデシルエステル CAS No. 686744-60-5

オルリスタットテトラデシルエステル

カタログ番号: B119239
CAS番号: 686744-60-5
分子量: 523.8 g/mol
InChIキー: LIFQFEPLLRJNQF-DZUOILHNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Orlistat Tetradecyl Ester primarily targets gastrointestinal lipases , which are enzymes responsible for the metabolism of fat . These lipases play a crucial role in the breakdown of triglycerides present in the gastrointestinal tract into a hydrolyzed form .

Mode of Action

Orlistat Tetradecyl Ester acts as a reversible inhibitor of these gastrointestinal lipases . It binds covalently to the serine residues located on the active site of both gastric and pancreatic lipase . This interaction inhibits the lipases, preventing them from breaking down dietary fats into absorbable free fatty acids and monoglycerides . As a result, around 30% of the dietary fats pass through the gastrointestinal tract undigested .

Biochemical Pathways

The inhibition of lipase enzymes by Orlistat Tetradecyl Ester affects the lipid metabolism pathway . It prevents the hydrolysis of triglycerides, thereby reducing the absorption of fats into the human body . This action leads to a decrease in calorie intake . Furthermore, Orlistat has been found to alter gastric and gallbladder emptying and reduce the postprandial secretion of GLP-1, PYY, and CCK . These changes in gastrointestinal hormone concentrations may raise appetite sensations and increase food consumption .

Pharmacokinetics

The pharmacokinetics of Orlistat Tetradecyl Ester involves its absorption, distribution, metabolism, and excretion (ADME). Orlistat is a white to off-white crystalline powder which is approximately insoluble in water but freely soluble in chloroform and extremely soluble in methyl alcohol and ethyl alcohol . The drug was detected in an analytical column with a mobile phase comprising a mixture of methanol, acetonitrile, and 2% phosphoric acid . The retention time for Orlistat was found to be 5.9 min .

Result of Action

The primary result of Orlistat Tetradecyl Ester’s action is weight loss and weight maintenance . By inhibiting the absorption of dietary fats, it reduces the total calorie intake, which can lead to weight loss over time . It is generally well-tolerated and effective as a weight-loss aid .

Action Environment

The action of Orlistat Tetradecyl Ester can be influenced by various environmental factors. For instance, the drug’s stability can be affected by light and temperature . A standard stock solution of Orlistat was found to be stable for about one week at 4 °C when protected from light . Therefore, proper storage conditions are essential for maintaining the drug’s efficacy and stability.

生化学分析

Biochemical Properties

Orlistat Tetradecyl Ester, like its parent compound Orlistat, plays a significant role in biochemical reactions. It acts by inhibiting intestinal and pancreatic lipase, enzymes that break down triglycerides present in the gastrointestinal tract into a hydrolyzed form . This reduces the absorption of fats into the human body, thereby decreasing the amount of calorie intake .

Cellular Effects

Orlistat Tetradecyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-κB-mediated inflammation and improving endothelial dysfunction . This could potentially ameliorate the progression of atherosclerosis in obese patients .

Molecular Mechanism

The molecular mechanism of action of Orlistat Tetradecyl Ester involves binding interactions with biomolecules, specifically gastrointestinal lipases . By inhibiting these enzymes, Orlistat Tetradecyl Ester prevents the breakdown of dietary fats into smaller molecules, thus reducing fat absorption .

Temporal Effects in Laboratory Settings

In laboratory settings, Orlistat Tetradecyl Ester exhibits stability and long-term effects on cellular function . The optimized method for its estimation in pharmaceutical formulations was found to be precise, accurate, sensitive, and stability indicating .

Metabolic Pathways

Orlistat Tetradecyl Ester is involved in lipid metabolism pathways. It interacts with enzymes such as intestinal and pancreatic lipases, inhibiting the breakdown of dietary fats into smaller molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Orlistat Tetradecyl Ester involves the esterification of N-Formyl-L-leucine with a tetradecyl alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester .

Industrial Production Methods

Industrial production of Orlistat Tetradecyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

生物活性

Orlistat tetradecyl ester is a derivative of orlistat, a well-known lipase inhibitor used primarily for weight management and obesity treatment. This article delves into the biological activity of orlistat tetradecyl ester, exploring its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications, particularly in oncology.

Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids. This inhibition results in approximately 30% of dietary fat being unabsorbed and excreted unchanged through feces . The tetradecyl ester variant enhances this mechanism by potentially improving solubility and bioavailability compared to the parent compound.

Moreover, orlistat has been identified as an inhibitor of the thioesterase domain of fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis and tumor cell proliferation. The interaction of orlistat with FAS occurs via a covalent bond with the active site serine, which is similar to its mechanism against pancreatic lipase . This dual action makes orlistat tetradecyl ester a candidate for further investigation in cancer therapeutics.

Efficacy in Clinical Studies

Clinical trials have demonstrated the effectiveness of orlistat in promoting weight loss and improving metabolic parameters in obese patients. For instance, a randomized controlled trial involving 743 participants showed that those treated with orlistat lost an average of 10.2% of their body weight over one year, compared to 6.1% in the placebo group . Additionally, long-term use resulted in better weight maintenance and reductions in total cholesterol and insulin levels.

Table 1: Clinical Trial Outcomes with Orlistat

ParameterOrlistat GroupPlacebo GroupStatistical Significance
Weight Loss (1 Year)10.2% (10.3 kg)6.1% (6.1 kg)p < 0.001
Weight Regain (Year 2)+0.9 kg+2.5 kgp < 0.001
Total Cholesterol ReductionYesNop < 0.05
Insulin Level ReductionYesNop < 0.05

Research Findings on Orlistat Tetradecyl Ester

Recent studies have synthesized various congeners of orlistat, including the tetradecyl ester, to evaluate their biological activity against FAS. A study reported that several novel derivatives exhibited enhanced inhibitory potency against FAS compared to standard orlistat . Specifically, modifications to the α- and β-side chains significantly influenced the compounds' solubility and potency.

Case Study: Synthesis and Evaluation

In a notable study, researchers synthesized 28 novel β-lactone inhibitors derived from orlistat, including tetradecyl esters. These compounds were tested for their ability to inhibit FAS thioesterase activity:

  • Findings : Nineteen congeners showed improved potency relative to orlistat.
  • Mechanism : The structural optimization allowed for better packing against critical residues within the enzyme's active site, enhancing inhibitory effects.
  • Cytotoxicity : Some derivatives also demonstrated increased cytotoxicity towards tumor cells in vitro, indicating potential as antitumor agents .

特性

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFQFEPLLRJNQF-DZUOILHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648097
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686744-60-5
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。